Oxacyclohexadec-12-en-2-one, (12Z)-

Description

BenchChem offers high-quality Oxacyclohexadec-12-en-2-one, (12Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxacyclohexadec-12-en-2-one, (12Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

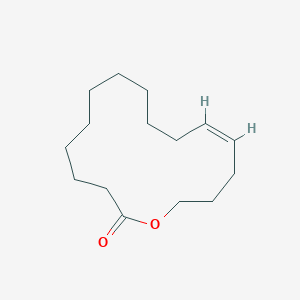

Structure

2D Structure

3D Structure

Properties

CAS No. |

111879-79-9 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(12Z)-1-oxacyclohexadec-12-en-2-one |

InChI |

InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h6,8H,1-5,7,9-14H2/b8-6- |

InChI Key |

ZYXGECMFJMLZNA-VURMDHGXSA-N |

Isomeric SMILES |

C1CCCC/C=C\CCCOC(=O)CCCC1 |

Canonical SMILES |

C1CCCCC=CCCCOC(=O)CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

(12Z)-Oxacyclohexadec-12-en-2-one: A Technical Overview of a Macrocyclic Musk

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of (12Z)-Oxacyclohexadec-12-en-2-one, a macrocyclic lactone of interest in various scientific domains. This document summarizes its chemical and physical properties, highlights the current state of research, and identifies areas where further investigation is required. Notably, while its geometric isomer, (12E)-Oxacyclohexadec-12-en-2-one (commonly known as Habanolide), is well-characterized, specific data for the (12Z)-isomer is limited. This guide will present the available information for the (12Z)-isomer and draw comparisons with its more studied counterpart to provide a broader context.

Chemical and Physical Properties

(12Z)-Oxacyclohexadec-12-en-2-one is a 16-membered macrocyclic lactone with a cis-double bond at the 12th position.[1][2] Its fundamental properties are summarized in the table below. For comparative purposes, the properties of the (12E)-isomer are also included where available.

| Property | (12Z)-Oxacyclohexadec-12-en-2-one | (12E)-Oxacyclohexadec-12-en-2-one (Habanolide) |

| Molecular Formula | C₁₅H₂₆O₂[1][2] | C₁₅H₂₆O₂[3] |

| Molecular Weight | 238.37 g/mol [1][2] | 238.37 g/mol [3] |

| IUPAC Name | (12Z)-1-oxacyclohexadec-12-en-2-one[1] | (12E)-1-oxacyclohexadec-12-en-2-one[3] |

| CAS Number | 111879-79-9[1][2] | 111879-80-2[3] |

| Appearance | Colorless liquid (inferred from isomer) | Colorless liquid[4] |

| Odor | Musk[5] | Musk, metallic, waxy[6] |

| Computed XLogP3-AA | 5.2[1] | 5.2[3] |

| Topological Polar Surface Area | 26.3 Ų[1] | 26.3 Ų[3] |

| Hydrogen Bond Donor Count | 0[1] | 0[3] |

| Hydrogen Bond Acceptor Count | 2[1] | 2[3] |

Synthesis and Characterization

The characterization of macrocyclic lactones like (12Z)-Oxacyclohexadec-12-en-2-one would typically involve a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon skeleton and the stereochemistry of the double bond.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl group.

While PubChem lists the availability of 13C NMR and mass spectrometry data for the (12Z)-isomer, specific experimental conditions and detailed spectra are not provided.[1]

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the specific biological activity and associated signaling pathways of (12Z)-Oxacyclohexadec-12-en-2-one. A safety assessment by the Research Institute for Fragrance Materials (RIFM) includes the (12Z)-isomer under the general entry for "Oxacyclohexadecen-2-one".[4] This assessment, which covers a mixture of isomers, indicates that the substance is not genotoxic and has a low potential for skin sensitization.[4][5] However, these findings are not specific to the (12Z)-isomer.

In contrast, the (12E)-isomer is noted as a potential skin sensitizer and is classified as a potential endocrine disruptor.[3][6][7] Given the established principle of stereochemical influence on biological activity, it is crucial to investigate the specific effects of the (12Z)-isomer independently.[7] At present, no studies detailing its interaction with specific cellular targets or its impact on signaling cascades have been identified.

State of Knowledge: (12Z)- vs. (12E)-Isomer

The following diagram illustrates the current disparity in the available scientific knowledge between the (12Z) and (12E) isomers of Oxacyclohexadec-12-en-2-one.

Figure 1: Knowledge gap between (12Z) and (12E) isomers.

Future Research Directions

The significant gaps in the scientific literature concerning (12Z)-Oxacyclohexadec-12-en-2-one present numerous opportunities for future research. Key areas that warrant investigation include:

-

Stereoselective Synthesis: Development and publication of robust and efficient synthetic protocols specifically targeting the (12Z)-isomer.

-

Spectroscopic Characterization: Detailed analysis and publication of NMR, MS, and IR data to provide a comprehensive structural fingerprint.

-

Biological Evaluation: In-depth studies to determine the specific biological activities of the (12Z)-isomer, including its potential for cytotoxicity, endocrine disruption, and interaction with olfactory receptors.

-

Mechanism of Action: Elucidation of any relevant signaling pathways that may be modulated by this compound.

References

- 1. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Fragrance material review on E- and Z-oxacyclohexadec-12(+13)-en-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxacyclohexadec-12-en-2-one, (12E)- | The Fragrance Conservatory [fragranceconservatory.com]

- 7. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]

Structural Elucidation of (12Z)-Oxacyclohexadec-12-en-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and spectral data interpretation integral to the structural elucidation of (12Z)-Oxacyclohexadec-12-en-2-one, a significant macrocyclic lactone in the fragrance industry, also known as (Z)-Habanolide. The structural confirmation of this molecule relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Properties

(12Z)-Oxacyclohexadec-12-en-2-one is a 16-membered unsaturated macrocyclic lactone with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol .[1] The defining structural features are the lactone (cyclic ester) functional group and a cis-configured carbon-carbon double bond between positions 12 and 13 of the macrocycle. Its E-isomer, (12E)-Oxacyclohexadec-12-en-2-one, is the more commercially prominent fragrance ingredient known as Habanolide.[2][3][4]

| Property | Value |

| IUPAC Name | (12Z)-1-Oxacyclohexadec-12-en-2-one[1] |

| Synonyms | (Z)-Habanolide, (Z)-12-musk decenone[5] |

| CAS Number | 111879-79-9[1] |

| Molecular Formula | C₁₅H₂₆O₂[1] |

| Molecular Weight | 238.37 g/mol [1] |

Spectroscopic Analysis and Data Interpretation

The definitive identification and structural confirmation of (12Z)-Oxacyclohexadec-12-en-2-one necessitate a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon framework and proton environments of the molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assemble the structural puzzle.

¹³C NMR Spectral Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C=O (C2) | ~174 |

| -CH₂-O- (C16) | ~64 |

| =CH- (C12, C13) | ~130 |

| Allylic -CH₂- | ~25-30 |

| Other -CH₂- | ~20-35 |

| α-CH₂ to C=O (C3) | ~35 |

| β-CH₂ to C=O (C4) | ~25 |

¹H NMR Spectral Data (Predicted)

Similarly, specific ¹H NMR data with coupling constants for the (12Z)-isomer is not available in the public domain search results. The predicted proton NMR spectrum would exhibit characteristic signals for the olefinic protons, the protons alpha to the ester oxygen, and a complex multiplet region for the aliphatic chain protons.

| Proton(s) | Predicted Chemical Shift (δ) ppm | Multiplicity |

| =CH- | ~5.3-5.5 | m |

| -CH₂-O- | ~4.1-4.3 | t |

| -CH₂-C=O | ~2.2-2.4 | t |

| Allylic -CH₂- | ~2.0-2.2 | m |

| Other -CH₂- | ~1.2-1.8 | m |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile fragrance compounds.

Electron Ionization Mass Spectrum (EI-MS) Data

PubChem indicates the availability of a GC-MS spectrum for (12Z)-Oxacyclohexadec-12-en-2-one.[1] The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 238, corresponding to the molecular weight of the compound. The fragmentation pattern of macrocyclic lactones can be complex, but key fragments would arise from cleavages of the ester group and rearrangements within the macrocyclic ring.

| m/z | Interpretation |

| 238 | Molecular Ion [M]⁺ |

| various | Fragmentation products from cleavage of the macrocyclic ring and ester group |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. For (12Z)-Oxacyclohexadec-12-en-2-one, the key absorptions would be from the ester carbonyl group and the cis-double bond.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~1735 | C=O stretch (ester) |

| ~3000 | =C-H stretch |

| ~1650 | C=C stretch (cis) |

| ~1250 | C-O stretch (ester) |

Experimental Protocols

The following sections detail the methodologies for the key experiments used in the structural elucidation of (12Z)-Oxacyclohexadec-12-en-2-one.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 220 ppm) is required.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs for these experiments are utilized to establish correlations between protons and carbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, typically operated in split mode.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 50°C and ramping up to 280°C.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: m/z 40-400.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

Instrumentation: A Fourier-Transform Infrared spectrophotometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.

Synthesis and Structural Confirmation Workflow

The structural elucidation of a novel or synthesized molecule like (12Z)-Oxacyclohexadec-12-en-2-one follows a logical workflow to ensure unambiguous identification.

Caption: Workflow for the synthesis and structural elucidation of (12Z)-Oxacyclohexadec-12-en-2-one.

Logical Relationship of Spectroscopic Data

The data from different spectroscopic techniques are complementary and are used in conjunction to build a complete picture of the molecular structure.

Caption: Interrelationship of spectroscopic data in structural elucidation.

References

- 1. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]

- 3. Oxacyclohexadec-12-en-2-one, (12E)- | The Fragrance Conservatory [fragranceconservatory.com]

- 4. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Z)-12-musk decenone, 111879-79-9 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Synthesis and Characterization of (12Z)-Oxacyclohexadec-12-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(12Z)-Oxacyclohexadec-12-en-2-one is a macrocyclic lactone of significant interest in the fields of fragrance chemistry and drug discovery. Its specific Z-configuration imparts unique conformational properties that can influence its biological activity and olfactory profile. This technical guide provides a comprehensive overview of the stereoselective synthesis of (12Z)-Oxacyclohexadec-12-en-2-one, primarily focusing on modern catalytic methods such as Z-selective Ring-Closing Metathesis (RCM). Detailed experimental protocols, characterization data, and workflow visualizations are presented to facilitate its preparation and analysis in a research setting.

Introduction

Macrocyclic lactones are a class of compounds characterized by a large ring containing an ester group. They are found in numerous natural products and have diverse applications, from fragrances to pharmaceuticals. The geometry of any endocyclic double bonds within the macrocycle can have a profound impact on the molecule's overall shape and, consequently, its biological and physical properties. (12Z)-Oxacyclohexadec-12-en-2-one, the cis-isomer of the more common fragrance ingredient Habanolide, presents a synthetic challenge in achieving high stereoselectivity. This guide outlines a robust synthetic strategy and provides the necessary characterization framework for this specific isomer.

Synthetic Approach: Z-Selective Ring-Closing Metathesis

The most effective method for the stereoselective synthesis of (12Z)-Oxacyclohexadec-12-en-2-one is through Z-selective Ring-Closing Metathesis (RCM). This powerful carbon-carbon bond-forming reaction utilizes specific transition metal catalysts, typically based on ruthenium, molybdenum, or tungsten, to favor the formation of the Z-alkene. An alternative, and often highly effective, strategy is stereoretentive RCM, where a diene precursor already containing a Z-double bond is cyclized, and the catalyst preserves this geometry in the final product.

The overall synthetic workflow can be visualized as a two-stage process: preparation of the acyclic diene precursor followed by the catalytic RCM reaction.

Caption: General workflow for the synthesis of (12Z)-Oxacyclohexadec-12-en-2-one.

Experimental Protocol: Synthesis of the Acyclic Diene Precursor

A plausible acyclic diene precursor for the synthesis of (12Z)-Oxacyclohexadec-12-en-2-one is (Z)-dec-4-en-1-yl 6-heptenoate. This precursor can be synthesized via a standard esterification reaction between (Z)-dec-4-en-1-ol and 6-heptenoic acid.

Materials:

-

(Z)-dec-4-en-1-ol

-

6-heptenoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of (Z)-dec-4-en-1-ol (1.0 eq) and 6-heptenoic acid (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure acyclic diene precursor.

Experimental Protocol: Z-Selective Ring-Closing Metathesis

The cyclization of the diene precursor is achieved using a Z-selective RCM catalyst. Molybdenum or tungsten-based catalysts are often employed for high Z-selectivity.[1]

Materials:

-

(Z)-dec-4-en-1-yl 6-heptenoate

-

A Z-selective RCM catalyst (e.g., a Schrock-type Mo or W catalyst)

-

Anhydrous toluene

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a glovebox, dissolve the acyclic diene precursor in anhydrous, degassed toluene to a final concentration of 0.01 M.

-

Add the Z-selective RCM catalyst (e.g., 5 mol%) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (12Z)-Oxacyclohexadec-12-en-2-one.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (Z)-12-Pentadecenone, a Representative Musk Compound

Disclaimer: The requested compound, "(Z)-12-musk decenone," is not a recognized chemical name in scientific literature. Based on the structural elements suggested by the name (a Z-configured double bond at the 12th position, a ketone functionality, and musk-like properties), this guide will focus on a plausible and structurally similar compound: (Z)-12-Pentadecenone . The information presented herein is a compilation of data for this and other closely related long-chain unsaturated ketones and musk compounds.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the physical, chemical, and biological properties of (Z)-12-pentadecenone and related musk compounds.

Chemical Structure and Properties

(Z)-12-Pentadecenone is a macrocyclic musk, a class of compounds known for their characteristic odor and use in the fragrance industry. Its structure consists of a 15-membered carbon ring containing a ketone group and a cis-configured double bond.

Table 1: Physical and Chemical Properties of (Z)-12-Pentadecenone and Related Compounds

| Property | Value | Reference |

| Molecular Formula | C15H28O | [1] |

| Molecular Weight | 224.39 g/mol | [1] |

| IUPAC Name | (Z)-Pentadec-12-en-1-one | N/A |

| CAS Number | Not available for (Z)-12-pentadecenone. (2-Pentadecanone: 2345-28-0) | [1] |

| Appearance | Colorless to pale yellow liquid | Inferred |

| Odor | Musk-like | Inferred |

| Boiling Point | Not precisely determined. Estimated to be >200 °C at atmospheric pressure. | Inferred |

| Melting Point | Not precisely determined. | Inferred |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and diethyl ether. | Inferred |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for (Z)-12-Pentadecenone

| Technique | Expected Features |

| ¹H NMR | - Signals in the range of 5.3-5.5 ppm for the vinyl protons (-CH=CH-). - A triplet around 2.4 ppm for the protons alpha to the carbonyl group (-CH₂-C=O). - Multiple signals in the range of 1.2-1.7 ppm for the methylene protons of the aliphatic chain. - A likely triplet around 0.9 ppm for the terminal methyl group protons. |

| ¹³C NMR | - A signal in the range of 200-215 ppm for the carbonyl carbon (C=O).[5] - Signals in the range of 120-135 ppm for the carbons of the double bond (-C=C-). - Signals in the range of 20-45 ppm for the carbons in the aliphatic chain. |

| IR Spectroscopy | - A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching vibration of a ketone.[5] - A medium absorption band around 3010 cm⁻¹ due to the =C-H stretching of the alkene. - A weak to medium absorption band around 1650 cm⁻¹ for the C=C stretching. - Strong absorption bands in the range of 2850-2960 cm⁻¹ for the C-H stretching of the alkyl chain. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 224. - Characteristic fragmentation patterns including McLafferty rearrangement and alpha-cleavage, typical for ketones.[5] |

Experimental Protocols

The synthesis of macrocyclic musks like (Z)-12-pentadecenone often involves ring-closing metathesis (RCM) as a key step. The general workflow for such a synthesis is outlined below.

General Synthesis Workflow for (Z)-12-Pentadecenone via Ring-Closing Metathesis

Caption: A generalized workflow for the synthesis of a macrocyclic ketone.

A detailed experimental protocol for a similar synthesis is described in the literature, often starting from commercially available long-chain fatty acids or their derivatives.[6][7][8] The purification of the final product typically involves column chromatography on silica gel followed by distillation under reduced pressure.

Biological Activity and Signaling Pathways

While specific data on the biological activity of (Z)-12-pentadecenone is limited, related long-chain fatty acids and their derivatives have been shown to possess a range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[9][10][11][12][13] For instance, 9,12-Octadecadienoic acid and its esters have demonstrated antimicrobial and cytotoxic effects.[10][11]

The mechanism of action for the biological activities of such lipophilic compounds often involves their interaction with cell membranes, leading to disruption of membrane integrity or modulation of membrane-bound proteins and signaling pathways.

Hypothesized Cellular Interaction Pathway

Caption: A potential mechanism of action for a lipophilic compound.

Further research is needed to elucidate the specific biological targets and signaling pathways modulated by (Z)-12-pentadecenone. Its structural similarity to endogenous signaling molecules suggests potential interactions with various cellular processes.

References

- 1. 2-Pentadecanone [webbook.nist.gov]

- 2. Spectra Problem #3 Solution [chem.ucalgary.ca]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stereoselective synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid, and their [1-14C]-radiolabeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial, antioxidant and cytotoxic properties of Chenopodium glaucum L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

An In-Depth Technical Guide to Oxacyclohexadec-12-en-2-one Isomers: Synthesis, Properties, and Analysis

An important clarification regarding the natural occurrence of Oxacyclohexadec-12-en-2-one and its isomers is necessary. Contrary to any presumption of natural origin, extensive research and documentation from the fragrance industry confirm that these compounds are synthetic creations. This guide provides a comprehensive overview of their discovery as synthetic molecules, detailed synthesis protocols, and a comparative analysis of their isomers.

Executive Summary

Oxacyclohexadec-12-en-2-one is a macrocyclic lactone, a class of compounds highly valued in the fragrance industry for their musk-like scents. The most commercially significant isomer is (12E)-Oxacyclohexadec-12-en-2-one, widely known by its trade name Habanolide®. This document serves as a technical resource for researchers, scientists, and professionals in drug development and fragrance chemistry. It details the history of its synthesis, provides step-by-step experimental protocols for its preparation, presents a comparative analysis of its geometric and positional isomers, and outlines methods for their analytical separation and characterization. The information compiled herein is drawn from scientific literature and patent filings, establishing a core understanding of these important synthetic molecules.

Discovery and History: A Synthetic Musk

The journey of Oxacyclohexadec-12-en-2-one is rooted in the quest for safe and sustainable alternatives to natural musks. The key isomer, (12E)-Oxacyclohexadec-12-en-2-one, known as Habanolide®, was discovered in 1969 by chemists at the Swiss fragrance and flavor company Firmenich SA.[1] The foundational chemistry that led to its creation was published in 1971 by Becker and Ohloff of Firmenich, describing a novel method for producing macrocyclic lactones through the fragmentation of bicyclic enol ethers.[2]

Firmenich commercialized this molecule as Habanolide® in the 1970s and protected the trade name in 1992.[1][2] Initially, production was limited due to the complexity and cost of the synthesis.[2] A significant breakthrough came with the development of Ring-Closing Metathesis (RCM), a Nobel Prize-winning technology that dramatically improved the efficiency and economic viability of macrocycle synthesis.[2] Today, Habanolide® and its related isomers, such as Globalide® (produced by Symrise), are indispensable components in modern perfumery, valued for their clean, warm, and powerful musk scent with characteristic metallic and powdery undertones.[3][4]

Physicochemical Properties of Isomers

The isomers of Oxacyclohexadec-12-en-2-one, primarily the (12E)- and (12Z)- geometric isomers, exhibit distinct properties. The (12E)-isomer, Habanolide®, is the most widely used due to its powerful and elegant musk profile.[5] While the (12Z)-isomer also possesses a musk odor, its character and intensity differ, and it is less commonly used.[1][6] Commercial grades are often a mixture of isomers, with the (E)-isomer being the predominant component.[2][3]

| Property | (12E)-Oxacyclohexadec-12-en-2-one (Habanolide®) | (12Z)-Oxacyclohexadec-12-en-2-one |

| CAS Number | 111879-80-2[5] | 111879-79-9 |

| Molecular Formula | C₁₅H₂₆O₂[1] | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol [1] | 238.37 g/mol |

| Appearance | Colorless liquid[6] | Colorless to pale yellow liquid/solid (est.) |

| Boiling Point | 307 °C[6] | 383-384 °C @ 760 mmHg (est.) |

| Melting Point | -33 °C[6] | Not available |

| Flash Point | >100 °C[6] | 322 °F (>161 °C) (est.) |

| Vapor Pressure | 0.00004 hPa @ 20°C[1] | Not available |

| Log P | 6.2[6] | 5.2 (Computed) |

| Odor Profile | Powerful, elegant musk with warm, waxy, metallic, and slightly woody undertones.[4][5] | Musk-like. |

| Odor Threshold | 0.5 ng/L air[6] | Not available |

Experimental Protocols: Synthesis of Oxacyclohexadec-12-en-2-one

The synthesis of Oxacyclohexadec-12-en-2-one has evolved from complex, multi-step procedures to more efficient catalytic methods. Below are detailed protocols for two key synthetic routes.

Early Synthesis: Radical Addition and Fragmentation

This route, foundational to the initial discovery, involves the formation of a bicyclic intermediate followed by fragmentation.

Step 1: Radical Addition of Allyl Alcohol to Cyclododecanone

-

Objective: To form the precursor for the bicyclic enol ether.

-

Reagents: Cyclododecanone, Allyl alcohol, Di-tert-butyl peroxide (radical initiator).

-

Procedure: A mixture of cyclododecanone and allyl alcohol is heated in the presence of di-tert-butyl peroxide. The radical initiator promotes the addition of allyl alcohol to the cyclododecanone ring. The reaction is typically carried out at elevated temperatures to facilitate the homolytic cleavage of the peroxide.

-

Purification: The resulting product is purified by vacuum distillation to separate it from unreacted starting materials and side products.

Step 2: Acid-Catalyzed Cyclization

-

Objective: To form the bicyclic enol ether intermediate.

-

Reagents: Product from Step 1, Acid catalyst (e.g., p-toluenesulfonic acid).

-

Procedure: The purified product from the radical addition is dissolved in a suitable solvent (e.g., toluene) and treated with an acid catalyst. The mixture is heated under reflux with a Dean-Stark apparatus to remove water and drive the cyclization to completion.

-

Workup: The reaction mixture is cooled, washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid, and then washed with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

Step 3: Peroxidation and Copper-Catalyzed Fragmentation

-

Objective: To fragment the bicyclic intermediate to form the target macrocyclic lactone.

-

Reagents: Bicyclic enol ether from Step 2, Hydrogen peroxide, Copper catalyst (e.g., copper(II) acetate).

-

Procedure: The bicyclic enol ether is treated with hydrogen peroxide to form a hydroperoxide species. This intermediate is then subjected to copper-catalyzed fragmentation, which cleaves the bicyclic system to yield an isomeric mixture of Oxacyclohexadec-12-en-2-one.[2]

-

Purification: The final product is purified by fractional distillation under high vacuum to separate the desired macrocycle from reaction byproducts.

Modern Synthesis: Ring-Closing Metathesis (RCM)

RCM is a powerful and efficient method for constructing large rings and is now a standard for industrial production.[5]

Step 1: Synthesis of the Diene Precursor

-

Objective: To prepare the linear ester with terminal double bonds required for RCM.

-

Example Procedure (illustrative): 10-Undecenoic acid is esterified with 4-penten-1-ol.

-

Reagents: 10-Undecenoic acid, 4-penten-1-ol, an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP).

-

Procedure: Equimolar amounts of the acid and alcohol are dissolved in a non-polar solvent like dichloromethane or toluene. The catalyst or coupling agent is added, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC or GC).

-

Workup and Purification: The reaction is quenched and washed with water and brine. The organic layer is dried, and the solvent evaporated. The crude ester is purified by column chromatography on silica gel.

Step 2: Ring-Closing Metathesis

-

Objective: To cyclize the diene precursor into the macrocyclic lactone.

-

Reagents: Diene precursor from Step 1, Grubbs' catalyst (e.g., 2nd Generation), dry and degassed solvent (e.g., dichloromethane or toluene).

-

Procedure: The diene precursor is dissolved in the solvent to create a highly dilute solution (typically 0.001-0.01 M) to favor intramolecular cyclization over intermolecular polymerization. The Grubbs' catalyst (typically 1-5 mol%) is added, and the reaction is stirred under an inert atmosphere (e.g., argon) at room temperature or with gentle heating (e.g., 40 °C). The reaction progress is monitored by GC or TLC.

-

Workup and Purification: Once the starting material is consumed, the reaction is quenched by adding a phosphine scavenger or by exposure to air. The solvent is removed, and the crude product is purified by column chromatography on silica gel to remove the ruthenium catalyst byproducts and any oligomeric side products. The final product is typically obtained as a mixture of (E)- and (Z)-isomers, with the (E)-isomer often predominating.

Analytical Protocols: Isomer Separation and Characterization

The analysis and separation of Oxacyclohexadec-12-en-2-one isomers are critical for quality control and for studying the structure-odor relationships.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for separating and identifying the different isomers.

-

Objective: To separate and identify (12E)-, (12Z)-, and positional isomers.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically used. For challenging separations, a more polar column may be required.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature of 280-300 °C.

-

Carrier Gas: Helium or Hydrogen.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Expected Results: The isomers will elute at slightly different retention times. The mass spectra will be very similar, showing a molecular ion peak (M+) at m/z 238 and characteristic fragmentation patterns, but may have subtle differences in the relative abundance of fragment ions.

Spectroscopic Characterization (NMR, IR)

NMR and IR spectroscopy are essential for unambiguous structure elucidation and confirmation of the double bond geometry.

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the vinylic protons (at C12 and C13) are diagnostic for the E/Z configuration. For the (12E)-isomer, the vinylic protons typically appear as a multiplet around 5.3-5.4 ppm with a larger coupling constant (J ≈ 15 Hz), characteristic of a trans double bond. The (12Z)-isomer would exhibit a smaller coupling constant (J ≈ 10-12 Hz).

-

¹³C NMR Spectroscopy: The chemical shifts of the allylic carbons and the vinylic carbons can also differ between the E and Z isomers.

-

Infrared (IR) Spectroscopy: The (12E)-isomer (trans) will show a characteristic C-H out-of-plane bending vibration for a trans-disubstituted alkene at approximately 960-970 cm⁻¹. This band is absent in the spectrum of the (12Z)-isomer (cis). Both isomers will show a strong carbonyl (C=O) stretch for the lactone at approximately 1730-1740 cm⁻¹.

Visualized Workflows and Relationships

Logical Relationship of Isomers

Caption: Isomeric relationships of Oxacyclohexadec-12-en-2-one.

Experimental Workflow: RCM Synthesis

Caption: General workflow for RCM synthesis.

References

- 1. US20140287971A1 - 13-methyl-9-cyclopentadecen-15-olide - Google Patents [patents.google.com]

- 2. Ring closing metathesis in the synthesis of biologically interesting peptidomimetics, sugars and alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Globalide® / Habanolide (34902-57-3) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. Odds and Trends: Recent Developments in the Chemistry of Odorants Note on trademarks: Words which we know or have reason to believe constitute registered trademarks (R) are designated as such. However, neither the presence nor absence of such designation should be regarded as affecting the legal status of any trademark. Note on perfume analysis: The quoted percentages of perfume raw materials in market products are rounded figures. They are often derived from area percentages from the GC (FID) analysis, and are thus subject to analytical error - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]

- 6. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (12Z)-Oxacyclohexadec-12-en-2-one

CAS Number: 111879-79-9

Synonyms: (Z)-12-Musk Decenone, (Z)-Habanolide

This technical guide provides a comprehensive overview of (12Z)-Oxacyclohexadec-12-en-2-one, a macrocyclic musk fragrance ingredient. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, a proposed synthetic route, and standardized experimental protocols for safety assessment.

Chemical and Physical Properties

(12Z)-Oxacyclohexadec-12-en-2-one is a 16-membered macrocyclic lactone containing a cis-double bond. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O₂ | [1] |

| Molecular Weight | 238.37 g/mol | [1] |

| IUPAC Name | (12Z)-1-Oxacyclohexadec-12-en-2-one | [1] |

| XLogP3-AA | 5.2 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Boiling Point (estimated) | 383.00 to 384.00 °C @ 760.00 mm Hg | [2] |

| Flash Point (estimated) | 161.20 °C | [2] |

| Water Solubility (estimated) | 1.859 mg/L @ 25 °C | [2] |

| LogP (o/w) (estimated) | 4.947 | [2] |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthesis of (12Z)-Oxacyclohexadec-12-en-2-one.

Experimental Protocol: Z-Selective Ring-Closing Metathesis

This protocol is a general guideline and may require optimization.

Materials:

-

Diene precursor (ω-alkenyl (Z)-alkenoate)

-

Z-selective Grubbs-Hoveyda type catalyst[3]

-

Anhydrous, degassed toluene

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the diene precursor in anhydrous, degassed toluene to a final concentration of 0.01-0.05 M. The high dilution favors intramolecular cyclization over intermolecular polymerization.

-

Catalyst Addition: Add the Z-selective Grubbs-Hoveyda catalyst (typically 1-5 mol%) to the solution.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, cool the reaction to room temperature and quench by adding a phosphine-based scavenger to remove the ruthenium catalyst.

-

Workup: Concentrate the mixture under reduced pressure and purify the crude product by silica gel column chromatography.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Safety Assessment

As a fragrance ingredient, (12Z)-Oxacyclohexadec-12-en-2-one requires a thorough safety assessment. The following sections detail the experimental protocols for key toxicological endpoints based on OECD guidelines.

Skin Sensitization Potential

The assessment of skin sensitization potential is crucial for topically applied substances. A tiered approach involving in silico, in chemico, and in vitro methods is recommended to minimize animal testing.[6][7]

Caption: Tiered testing strategy for skin sensitization.

The DPRA assesses the reactivity of a substance towards synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins.[3][8]

Materials:

-

Test substance

-

Cysteine-containing peptide (Ac-RFAACAA-COOH)

-

Lysine-containing peptide (Ac-RFAAKAA-COOH)

-

Acetonitrile

-

Phosphate buffer

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Prepare a 100 mM solution of the test substance in a suitable solvent (e.g., acetonitrile).

-

Incubation: Incubate the test substance with the cysteine and lysine peptides at a defined molar ratio (e.g., 1:10 for cysteine, 1:50 for lysine) for 24 hours at room temperature.

-

Analysis: Analyze the samples by HPLC to quantify the remaining peptide concentrations.

-

Calculation: Calculate the percentage of peptide depletion for both cysteine and lysine.

-

Classification: Based on the mean peptide depletion, classify the substance into one of four reactivity classes (no, low, moderate, or high reactivity) to predict its skin sensitization potential.

The KeratinoSens™ assay measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes, a key event in skin sensitization.[6][9][10][11][12]

Materials:

-

KeratinoSens™ cell line (stably transfected HaCaT cells)

-

Cell culture medium and supplements

-

Test substance

-

Luciferase assay reagent

-

96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the KeratinoSens™ cells in 96-well plates and allow them to attach overnight.

-

Exposure: Treat the cells with a range of concentrations of the test substance for 48 hours.

-

Viability Assessment: Determine cell viability using a suitable method (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.

-

Luciferase Assay: Measure the luciferase gene induction using a luminometer.

-

Data Analysis: Determine the concentration at which the luciferase expression is induced 1.5-fold (EC1.5) and the maximum fold induction (Imax). A substance is classified as a sensitizer if a statistically significant induction of luciferase activity of 1.5-fold or greater is observed at a concentration where cell viability is at least 70%.[6]

Mutagenicity Potential

The bacterial reverse mutation test (Ames test) is widely used to assess the mutagenic potential of chemical substances.[13][14][15][16]

Caption: General workflow for the Ames test.

This protocol provides a general outline of the plate incorporation method.

Materials:

-

Test substance

-

At least five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA)[13]

-

Minimal glucose agar plates

-

Top agar

-

S9 fraction for metabolic activation

-

Positive and negative controls

Procedure:

-

Preparation: Prepare a range of concentrations of the test substance.

-

Exposure: In separate tubes, mix the test substance, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).

-

Plating: Add molten top agar to each tube, mix, and pour the contents onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37 °C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Evaluation: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies over the background level.

Conclusion

This technical guide provides essential information for researchers and professionals working with (12Z)-Oxacyclohexadec-12-en-2-one. The provided data and protocols for synthesis and safety assessment are based on current scientific literature and regulatory guidelines. It is important to note that the experimental protocols are generalized and may require optimization for specific laboratory conditions and regulatory requirements.

References

- 1. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereoselective Access to Z- and E-Macrocycles by Ruthenium- Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Peptide Reactivity Assay (DPRA) - Eurofins Deutschland [eurofins.de]

- 4. Stereoselective access to Z and E macrocycles by ruthenium-catalyzed Z-selective ring-closing metathesis and ethenolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 6. iivs.org [iivs.org]

- 7. Synthesis of ambrettolide from phloionolic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. SaferWorldbyDesign [saferworldbydesign.com]

- 10. researchgate.net [researchgate.net]

- 11. KeratinoSens assay for the testing of skin sensitizers | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 12. KeratinoSens™ Skin Sensitization | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 13. laboratuar.com [laboratuar.com]

- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 15. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

Stereochemistry of Oxacyclohexadec-12-en-2-one and its effects

An in-depth technical guide for researchers, scientists, and drug development professionals on the stereochemistry of Oxacyclohexadec-12-en-2-one and its effects.

Introduction

Oxacyclohexadec-12-en-2-one is a macrocyclic lactone, a class of compounds with significant interest due to their prevalence in nature and diverse biological activities.[1] It is widely utilized as a synthetic musk in the fragrance industry, often under the trade name Habanolide®.[1][2][3][4] This guide provides a comprehensive overview of the stereochemistry of Oxacyclohexadec-12-en-2-one, its biological effects, and the experimental protocols used for its analysis. The molecule's large 16-membered ring structure imparts specific physicochemical properties that influence its interactions at a cellular level.

Stereochemistry

The systematic IUPAC name for the most common isomer is (12E)-1-oxacyclohexadec-12-en-2-one.[5] This nomenclature defines a 16-membered ring containing an oxygen atom (oxa), a ketone group at the second position, and a double bond at the twelfth carbon with a trans (E) configuration.[1][5] The CAS number for this specific E-isomer is 111879-80-2.[2][5][6][7] Another key stereoisomer is the (12Z)- or cis-isomer, with the CAS number 111879-79-9.[8] It is important to note that some commercial products, such as Globalide®, are available as a mixture of these isomers.[9]

The stereochemistry of macrolides can be complex, with multiple chiral centers influencing their three-dimensional structure and, consequently, their biological activity. Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), often paired with quantum calculations, are instrumental in assigning the absolute configuration of these molecules.[10] For detailed conformational analysis in solution, Nuclear Magnetic Resonance (NMR) spectroscopy, including NOESY and ROESY techniques, along with molecular dynamics simulations, are employed.[11][12]

Synthesis

The industrial production of Oxacyclohexadec-12-en-2-one is primarily achieved through Ring-Closing Metathesis (RCM), a powerful method for forming large rings efficiently.[1] An alternative and more traditional approach involves an acid-catalyzed lactonization.[1] The synthesis of this molecule is a part of the broader history of macrocyclic musk development.[9]

The following diagram illustrates a generalized workflow for the synthesis and analysis of Oxacyclohexadec-12-en-2-one.

Caption: Generalized workflow for the synthesis and evaluation of Oxacyclohexadec-12-en-2-one.

Biological Effects and Toxicology

Oxacyclohexadec-12-en-2-one is recognized for its musk-like scent and is a common ingredient in various fragrance compositions.[2] However, its biological effects extend beyond its olfactory properties.

Skin Sensitization

One of the most notable effects is its potential to induce skin sensitization in a subset of the population.[2][13][14] The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments and established maximum acceptable concentration levels for its use in cosmetic and personal care products to mitigate this risk.[2][15]

Endocrine Disruption

The compound is classified as a potential endocrine disruptor.[1][5] This is a critical consideration in its safety profile, particularly for applications involving prolonged human contact.

Aquatic Toxicity

Oxacyclohexadec-12-en-2-one exhibits high toxicity to aquatic life.[1][5] This highlights the importance of considering its environmental fate and impact.

Genotoxicity and Other Toxicological Endpoints

Comprehensive toxicological reviews have been conducted, evaluating acute toxicity, skin and eye irritation, genotoxicity, and reproductive toxicity.[13] Studies have shown that Oxacyclohexadec-12-en-2-one is not genotoxic.[14][15]

Quantitative Toxicological Data

The following table summarizes key toxicological data for Oxacyclohexadec-12-en-2-one.

| Endpoint | Value | Reference(s) |

| Repeated Dose Toxicity (NOAEL) | 1000 mg/kg/day | [15] |

| Reproductive Toxicity (NOAEL) | 1000 mg/kg/day | [15] |

| Skin Sensitization (NESIL) | 7500 µg/cm² | [15] |

| Genotoxicity | Not genotoxic | [14][15] |

Physicochemical Properties

Understanding the physicochemical properties of Oxacyclohexadec-12-en-2-one is crucial for predicting its behavior in biological and environmental systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₆O₂ | [5][7][8] |

| Molecular Weight | 238.37 g/mol | [4][5][7] |

| Log P (octanol-water) | 5.45 | [4] |

| Susceptibility | Hydrolysis, Oxidation |

The high Log P value indicates significant lipophilicity, suggesting a tendency to associate with biological membranes.[1] The ester linkage in the macrocyclic ring makes it susceptible to hydrolysis.[1]

Experimental Protocols

A variety of experimental protocols are utilized to assess the stereochemistry and biological effects of Oxacyclohexadec-12-en-2-one.

Stereochemical Analysis

-

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques are employed to determine the absolute configuration of chiral macrolides. The experimental spectra are typically compared with quantum chemical calculations for accurate assignment.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to elucidate the solution-state conformation of the macrolide ring.[11][12]

-

X-ray Crystallography and Cryo-Electron Microscopy: These methods provide high-resolution structural information of macrolides, often in complex with their biological targets.[11]

Toxicological Assays

-

Skin Sensitization: The murine Local Lymph Node Assay (LLNA) is a common method to evaluate the skin sensitization potential of a substance.[14]

-

Genotoxicity: A battery of tests is used to assess genotoxicity, including:

-

Macrolide-Target Interaction Studies: Footprinting assays can be used to identify the binding sites of macrolides on their biological targets, such as ribosomes.[11]

The following diagram illustrates a decision-making workflow for the toxicological evaluation of a new macrolide like Oxacyclohexadec-12-en-2-one.

Caption: Toxicological evaluation workflow for new macrolide compounds.

Signaling Pathways

While specific signaling pathways affected by Oxacyclohexadec-12-en-2-one are not extensively detailed in the public domain, its classification as a potential endocrine disruptor suggests interactions with nuclear hormone receptor pathways. The high lipophilicity of the molecule facilitates its passage across cell membranes, allowing it to potentially interact with intracellular receptors.

The diagram below conceptualizes the potential interaction of a lipophilic molecule like Oxacyclohexadec-12-en-2-one with a nuclear receptor signaling pathway.

Caption: Potential interaction with a nuclear receptor signaling pathway.

Conclusion

Oxacyclohexadec-12-en-2-one is a molecule of significant industrial importance, particularly in the fragrance sector. A thorough understanding of its stereochemistry is crucial, as different isomers can exhibit varying biological activities and toxicological profiles. While its use is considered safe at regulated concentrations, its potential for skin sensitization, endocrine disruption, and aquatic toxicity necessitates careful handling and risk assessment. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other macrocyclic compounds. Further research into the specific molecular mechanisms underlying its biological effects, particularly in relation to endocrine signaling pathways, is warranted.

References

- 1. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]

- 2. Oxacyclohexadec-12-en-2-one, (12E)- | The Fragrance Conservatory [fragranceconservatory.com]

- 3. ScenTree - Habanolide® (CAS N° 111879-80-2) [scentree.co]

- 4. HABANOLIDE® [firmenich.com]

- 5. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (12E)-Oxacyclohexadec-12-en-2-one | 111879-80-2 [chemicalbook.com]

- 7. (12E)-Oxacyclohexadec-12-en-2-one CAS#: 111879-80-2 [m.chemicalbook.com]

- 8. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Globalide® / Habanolide (34902-57-3) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 10. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Fragrance material review on E- and Z-oxacyclohexadec-12(+13)-en-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

A Comparative Olfactory Analysis of (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of olfaction presents a fascinating interplay between chemical structure and sensory perception. Subtle changes in a molecule's three-dimensional arrangement can lead to profound differences in its perceived odor. This technical guide provides a detailed comparative analysis of the olfactory properties of two geometric isomers of Oxacyclohexadec-12-en-2-one: the (12Z)-isomer and the (12E)-isomer, the latter of which is widely known in the fragrance industry as Habanolide®. This document synthesizes available data on their odor profiles, quantitative sensory thresholds, and the underlying principles of their interaction with the olfactory system.

Introduction to Stereoisomerism and Olfactory Perception

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Geometric isomers, a type of stereoisomer, arise from restricted rotation around a bond, most commonly a carbon-carbon double bond. The cis (Z) and trans (E) configurations can lead to distinct molecular shapes, which in turn can result in differential binding to olfactory receptors and, consequently, different perceived odors.[1] The ability of the olfactory system to distinguish between stereoisomers, such as the s- and r-forms of carvone (spearmint and caraway, respectively), highlights the specificity of receptor-ligand interactions in chemoreception.[2]

Olfactory Properties of (12E)-Oxacyclohexadec-12-en-2-one (Habanolide®)

The (12E)-isomer of Oxacyclohexadec-12-en-2-one, commercially known as Habanolide®, is a well-characterized and extensively used macrocyclic musk in the fragrance industry.[3] Its olfactory profile is described as a powerful and elegant musk, with characteristic warm, slightly woody, metallic, waxy, and powdery notes.[3][4] Many perfumers associate its scent with that of freshly ironed linen.[4]

Olfactory Properties of (12Z)-Oxacyclohexadec-12-en-2-one

Information on the olfactory properties of the (12Z)-isomer is less prevalent in scientific literature, likely due to its more limited commercial use.[5] However, it is generally described as possessing a musk-like odor that is similar to its (12E)-counterpart.[5] While the (12E)-isomer is more common, mixtures of the two isomers are also utilized in fragrance applications.[3][5] A safety assessment by the Research Institute for Fragrance Materials (RIFM) noted "No Reported Use" for the (12Z)-isomer as a standalone ingredient, which may contribute to the scarcity of detailed public data.[6]

Quantitative and Qualitative Olfactory Data

The following tables summarize the available quantitative and qualitative data for the two isomers. A significant data gap exists for the odor threshold of the (12Z)-isomer.

Table 1: Qualitative Odor Descriptors

| Isomer | Common Name | Primary Odor | Secondary Odor Descriptors |

| (12E)-Oxacyclohexadec-12-en-2-one | Habanolide® | Musk | Powerful, elegant, warm, slightly woody, metallic, waxy, powdery, "freshly ironed linen"[3][4] |

| (12Z)-Oxacyclohexadec-12-en-2-one | - | Musk | Similar to the (E)-isomer[5] |

Table 2: Quantitative Olfactory Data

| Isomer | Odor Detection Threshold (in air) | Data Source(s) |

| (12E)-Oxacyclohexadec-12-en-2-one | 0.5 ng/L | [5][7] |

| (12Z)-Oxacyclohexadec-12-en-2-one | No data available | - |

Experimental Protocols: Sensory Analysis via Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma.[8][9] The following is a representative methodology for the analysis of macrocyclic musks like the isomers of Oxacyclohexadec-12-en-2-one.

Objective: To separate the volatile components of a sample containing one or both isomers and to determine the odor characteristics of each eluting compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).[8]

-

Capillary column suitable for the separation of semi-volatile compounds (e.g., a non-polar or mid-polar column).

-

Syringe for sample injection.

Procedure:

-

Sample Preparation: The fragrance material is diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for GC analysis.

-

GC Separation: A small volume of the diluted sample is injected into the GC. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the column's stationary phase.

-

Effluent Splitting: At the end of the GC column, the effluent is split. One portion is directed to the MS for chemical identification, and the other is sent to the ODP for sensory evaluation.[8]

-

Olfactory Detection: A trained panelist or group of panelists sniffs the effluent from the ODP. The panelist records the retention time, duration, and a qualitative description of any perceived odor.[9]

-

Data Analysis: The data from the MS and the olfactometry are correlated. The chemical identity of the compounds eliciting an olfactory response is determined by matching the retention times.

Methods for Quantifying Odor Potency:

-

Detection Frequency: A panel of assessors is used, and the number of individuals who detect an odor at a specific retention time is recorded.[9]

-

Dilution to Threshold: The sample is serially diluted, and each dilution is analyzed until the odor is no longer detectable. This method helps to determine the odor activity value of a compound.[9]

Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O).

Olfactory Signal Transduction Pathway

The perception of odor begins with the interaction of an odorant molecule with an Olfactory Receptor (OR) located on the cilia of olfactory sensory neurons in the nasal epithelium.[10][11] Most ORs are G-protein coupled receptors (GPCRs).[10] For macrocyclic musks, specific receptors such as OR5AN1 and OR5A2 have been identified as playing a key role in their detection.[12]

The general signaling cascade is as follows:

-

Binding: An odorant molecule, such as an isomer of Oxacyclohexadec-12-en-2-one, binds to a specific OR.

-

G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (typically Golf).

-

Second Messenger Production: The activated G-protein stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) into the neuron.

-

Depolarization and Action Potential: The influx of positive ions depolarizes the neuron's membrane. If this depolarization reaches a certain threshold, it triggers an action potential.

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed.[13]

The brain interprets the pattern of activation across many different olfactory sensory neurons to create the final perception of a specific odor. This is known as a combinatorial code.[13]

Caption: A generalized olfactory signal transduction pathway.

Structural Comparison of (12Z)- and (12E)-Isomers

The key structural difference between the two isomers is the geometry around the double bond at the 12th carbon position. In the (12Z)-isomer, the carbon chains are on the same side of the double bond, leading to a more "kinked" or compact conformation. In the (12E)-isomer, the carbon chains are on opposite sides of the double bond, resulting in a more linear or extended conformation. This difference in molecular shape is the primary reason for any observed differences in their olfactory properties, as it affects how well each molecule fits into the binding pocket of an olfactory receptor.[1]

Caption: Chemical structures of the (12Z)- and (12E)-isomers.

Conclusion and Future Research

This technical guide has synthesized the available information on the olfactory properties of (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one. The (12E)-isomer, Habanolide®, is a well-documented and potent musk odorant with a complex and desirable scent profile. The (12Z)-isomer is described as having a similar musk character, though it is less commonly used and lacks quantitative sensory data in the public domain.

The distinct three-dimensional shapes of these geometric isomers likely lead to different binding affinities and efficacies at specific human olfactory receptors, such as OR5AN1 and OR5A2. However, a clear research gap exists in the direct comparative analysis of these two molecules. Future research should focus on:

-

Quantitative Sensory Analysis: Determining the odor detection threshold of the (12Z)-isomer using standardized methods like GC-O to allow for a direct comparison with the (12E)-isomer.

-

Olfactory Receptor Screening: Utilizing in vitro assays with a panel of human olfactory receptors to identify which receptors are activated by each isomer and to quantify their respective potencies and efficacies.

-

Psychophysical Studies: Conducting sensory panel studies to obtain more detailed and comparative qualitative descriptions of the odor of the (12Z)-isomer.

A deeper understanding of the structure-odor relationships of these and other macrocyclic musks will be invaluable for the rational design of new fragrance ingredients and for advancing our fundamental knowledge of chemoreception.

References

- 1. dropofodor.com [dropofodor.com]

- 2. Chemoreception - Olfaction, Odorants, Receptors | Britannica [britannica.com]

- 3. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]

- 4. Oxacyclohexadec-12-en-2-one, (12E)- | The Fragrance Conservatory [fragranceconservatory.com]

- 5. ScenTree - Habanolide® (CAS N° 111879-80-2) [scentree.co]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. ScenTree - Habanolide® (CAS N° 111879-80-2) [scentree.co]

- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 10. Odor and pheromone sensing via chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemoreceptors: Taste and Olfaction | Anatomy [courses.lumenlearning.com]

- 12. The trilogy of human musk receptors: linking receptor activation, genotype, and sensory perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Olfactory receptors: molecular basis for recognition and discrimination of odors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocols for (12Z)-Oxacyclohexadec-12-en-2-one: An Application Note for Researchers

Introduction

(12Z)-Oxacyclohexadec-12-en-2-one is a macrocyclic lactone of significant interest to the fragrance and pharmaceutical industries. Its Z-configuration of the double bond is crucial for its specific olfactory properties and potential biological activity. This document provides detailed application notes and protocols for the stereoselective synthesis of (12Z)-Oxacyclohexadec-12-en-2-one, targeting researchers, scientists, and professionals in drug development. The protocols outlined below focus on modern synthetic methodologies that allow for high stereoselectivity and yields.

Overview of Synthetic Strategies

The synthesis of (12Z)-Oxacyclohexadec-12-en-2-one presents the challenge of controlling the stereochemistry of the endocyclic double bond. While traditional methods for macrocyclization often yield mixtures of E and Z isomers, recent advancements in catalysis have enabled highly selective syntheses. The primary strategies for achieving the desired (Z)-isomer include:

-

Z-Selective Ring-Closing Metathesis (RCM): This approach utilizes specialized ruthenium, molybdenum, or tungsten catalysts that favor the formation of the Z-alkene during the cyclization of a diene precursor.[1][2][3][4]

-

Stereoretentive Ring-Closing Metathesis (RCM): A variation of RCM where a diene precursor containing a pre-existing Z-double bond is cyclized using a catalyst that preserves the olefin geometry.

-

Wittig Reaction and Related Olefinations: The intramolecular Wittig reaction using non-stabilized ylides can be employed to form the Z-double bond during macrocyclization.[5][6]

-

Alkyne Metathesis followed by Stereoselective Reduction: Ring-closing alkyne metathesis (RCAM) can form a macrocyclic alkyne, which is then reduced to the corresponding Z-alkene using a catalyst such as Lindlar's catalyst.

This document will detail two primary protocols: Z-Selective Ring-Closing Metathesis and a multi-step synthesis commencing from oleic acid, a readily available renewable resource.

Protocol 1: Z-Selective Ring-Closing Metathesis (RCM)

This protocol describes the synthesis of (12Z)-Oxacyclohexadec-12-en-2-one via a Z-selective RCM of a diene precursor. The synthesis of the diene precursor is also outlined.

Experimental Workflow

Caption: Workflow for the synthesis of (12Z)-Oxacyclohexadec-12-en-2-one via Z-Selective RCM.

Detailed Experimental Protocol

Part A: Synthesis of the Diene Precursor (Undec-10-enoic acid (Z)-hex-3-en-1-yl ester)

-

Preparation of (Z)-hex-3-en-1-ol: This can be achieved via the reduction of (Z)-hex-3-en-1-al using a mild reducing agent such as sodium borohydride.

-

Esterification:

-

To a solution of (Z)-hex-3-en-1-ol (1.0 eq) and undec-10-enoic acid (1.1 eq) in dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the diene precursor.

-

Part B: Z-Selective Ring-Closing Metathesis

-

Catalyst Selection: A suitable Z-selective RCM catalyst, such as a molybdenum- or tungsten-based monoaryloxide pyrrolide (MAP) complex or a specialized ruthenium catalyst, should be used.[2][3][4]

-

Reaction Setup:

-

In a glovebox, dissolve the diene precursor (1.0 eq) in anhydrous, degassed toluene to a concentration of 0.01 M.

-

Add the Z-selective RCM catalyst (1-5 mol%).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (12Z)-Oxacyclohexadec-12-en-2-one.

-

Quantitative Data

| Step | Reactants | Catalyst/Reagent (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |

| Esterification | (Z)-hex-3-en-1-ol, undec-10-enoic acid | DCC (120), DMAP (10) | DCM | 0 to RT | 12 | 85-95 | - |

| Z-Selective RCM | Undec-10-enoic acid (Z)-hex-3-en-1-yl ester | Mo- or W-based MAP catalyst (1-5) | Toluene | RT | 2-4 | 70-85 | >95:5 |

| Stereoretentive RCM | Diene precursor with existing Z-olefin | Ruthenium-dithiolate catalyst (1-5) | Toluene | RT | 1-3 | 68-79 | >95:5 |

Protocol 2: Synthesis from Oleic Acid

This protocol outlines a multi-step synthesis of (12Z)-Oxacyclohexadec-12-en-2-one starting from oleic acid, a renewable feedstock. This pathway involves the formation of a key alkyne intermediate, followed by stereoselective reduction and macrolactonization.[7][8]

Synthetic Pathway

Caption: Multi-step synthesis of (12Z)-Oxacyclohexadec-12-en-2-one from oleic acid.

Detailed Experimental Protocol

-

Intermolecular Olefin Metathesis of Oleic Acid:

-

In a reaction vessel, heat oleic acid with a Grubbs second-generation catalyst (0.1 mol%) under vacuum to remove volatile byproducts. This reaction yields a C18 unsaturated diacid.

-

-

Bromination and Dehydrobromination:

-

Treat the unsaturated diacid with bromine to form the dibromide.

-

Subject the dibromide to dehydrobromination using a strong base like potassium tert-butoxide to yield the corresponding alkynyl diacid.

-

-

Esterification:

-

Convert the alkynyl diacid to its dimethyl ester using methanol under acidic conditions (e.g., with sulfuric acid).

-

-

Semi-hydrogenation:

-

Perform a semi-hydrogenation of the alkynyl diester using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and hydrogen gas. This selectively reduces the alkyne to a (Z)-alkene.

-

-

Intramolecular Dieckmann Condensation:

-

Treat the (Z)-olefinic diester with a strong base such as sodium hydride in a suitable solvent like toluene under high dilution conditions to promote intramolecular cyclization.

-

-

Hydrolysis and Decarboxylation:

-

Hydrolyze the resulting β-keto ester under acidic or basic conditions, followed by decarboxylation upon heating to afford (12Z)-Oxacyclohexadec-12-en-2-one.

-

Quantitative Data

| Step | Key Transformation | Typical Yield (%) | Stereoselectivity |

| Intermolecular Olefin Metathesis | Oleic Acid -> Unsaturated Diacid | >90 | - |

| Bromination/Dehydrobromination | Unsaturated Diacid -> Alkynyl Diacid | 70-85 (over two steps) | - |

| Semi-hydrogenation | Alkynyl Diester -> (Z)-Olefinic Diester | >95 | >98% Z |

| Dieckmann Condensation | (Z)-Olefinic Diester -> β-Keto Ester | 50-70 | - |

| Hydrolysis & Decarboxylation | β-Keto Ester -> Final Product | 80-90 | - |

Conclusion

The synthesis of (12Z)-Oxacyclohexadec-12-en-2-one can be effectively achieved with high stereoselectivity using modern synthetic methods. The Z-selective RCM approach offers a more direct route with high efficiency, provided a suitable diene precursor and catalyst are available. The multi-step synthesis from oleic acid represents a valuable alternative that utilizes a renewable starting material, although it involves a longer synthetic sequence. The choice of protocol will depend on the specific requirements of the research, including scalability, cost, and available resources. The detailed protocols and associated data provided herein serve as a comprehensive guide for researchers and professionals in the field.

References

- 1. Stereoselective Access to Z- and E-Macrocycles by Ruthenium- Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficient and Selective Formation of Macrocyclic Disubstituted Z Alkenes by Ring-Closing Metathesis (RCM) Reactions Catalyzed by Mo- or W-Based Monoaryloxide Pyrrolide (MAP) Complexes. Applications to Total Syntheses of Epilachnene, Yuzu Lactone, Ambrettolide, Epothilone C and Nakadomarin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective Wittig Olefination as a Macrocyclization Tool. Synthesis of Large Carbazolophanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Revisit to (Z)-civetone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Oxacyclohexadec-12-en-2-one via Ring-Closing Metathesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacyclohexadec-12-en-2-one, commercially known as Habanolide®, is a macrocyclic musk with significant applications in the fragrance industry.[1] Its synthesis is a key area of interest, and Ring-Closing Metathesis (RCM) has emerged as a predominant industrial method for its production.[2] This powerful reaction facilitates the intramolecular cyclization of a specific acyclic diene precursor to form the desired 16-membered unsaturated lactone. The efficiency and selectivity of RCM, particularly with the use of ruthenium-based catalysts such as Grubbs and Hoveyda-Grubbs catalysts, make it a versatile tool for the synthesis of complex macrocycles.[2][3]

The success of the synthesis is highly dependent on the design of the acyclic diene precursor and the careful optimization of reaction conditions to maximize the yield of the target macrocycle while minimizing side reactions.[2] Key parameters that require careful consideration include the choice of catalyst, catalyst loading, reaction temperature, and substrate concentration.

Key Reaction Parameters and Optimization